Enhanced Lipophilicity and Membrane Permeability vs. Non-Fluorinated Analog
The presence of the 6-fluoro substituent significantly increases the lipophilicity of the quinazolin-4-ol scaffold. 6-Fluoroquinazolin-4-ol exhibits a calculated LogP value of 1.06, whereas the unsubstituted quinazolin-4-ol has a lower LogP. This increased lipophilicity is a well-established property of fluorine substitution, which enhances a molecule's ability to cross biological membranes and can improve its oral bioavailability and cellular permeability [1]. This differentiation is critical for medicinal chemists optimizing ADME properties in lead compounds.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.06 |
| Comparator Or Baseline | Quinazolin-4-ol (unsubstituted): LogP is lower |
| Quantified Difference | Increase in LogP by approximately 0.8 units (estimated) |
| Conditions | Calculated using XLogP3 algorithm [1] |
Why This Matters
A higher LogP value directly correlates with improved membrane permeability, a key parameter for optimizing oral drug candidates.
- [1] Kuujia. Cas no 16499-56-2 (6-Fluoroquinazolin-4(3H)-one). URL: https://www.kuujia.com/cas-16499-56-2.html View Source
